molecular formula C18H20O3 B12194283 2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one

2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one

Cat. No.: B12194283
M. Wt: 284.3 g/mol
InChI Key: MPKRFUBFMATPBV-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the cyclopenta and pyrano rings. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Various metal catalysts to facilitate reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
  • Nepetalactone
  • Coumarins

Uniqueness

2,2,5-Trimethyl-3,4,10,11-tetrahydrocyclopenta[c]pyrano[2,3-f]chromen-8-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chromene, cyclopenta, and pyrano rings sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4,4,8-trimethyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraen-12-one

InChI

InChI=1S/C18H20O3/c1-10-9-14-15(12-5-4-6-13(12)17(19)20-14)16-11(10)7-8-18(2,3)21-16/h9H,4-8H2,1-3H3

InChI Key

MPKRFUBFMATPBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1CCC(O4)(C)C

Origin of Product

United States

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